molecular formula C5H2ClIN2O2 B1415180 3-Chloro-2-iodo-5-nitropyridine CAS No. 488713-29-7

3-Chloro-2-iodo-5-nitropyridine

Cat. No. B1415180
M. Wt: 284.44 g/mol
InChI Key: FCXUHIMBZWWQMB-UHFFFAOYSA-N
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Description

3-Chloro-2-iodo-5-nitropyridine is a pharmaceutical intermediate that can be used to prepare drugs for treating osteoarthritis and a derivative of diazole used in the field of organic electroluminescence .


Synthesis Analysis

The synthesis of 3-Chloro-2-iodo-5-nitropyridine involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to form the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3- in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The molecular formula of 3-Chloro-2-iodo-5-nitropyridine is C5H2ClIN2O2 . The InChI code is 1S/C5H2ClIN2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H . The molecular weight is 284.44 g/mol .


Chemical Reactions Analysis

The reaction mechanism of 3-Chloro-2-iodo-5-nitropyridine is not an electrophilic aromatic substitution but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .


Physical And Chemical Properties Analysis

The physical form of 3-Chloro-2-iodo-5-nitropyridine is solid . The melting point ranges from 74-76°C .

Scientific Research Applications

Kinetics and Reaction Mechanisms

  • Reactions with Amines : Studies on reactions of similar compounds like 2-chloro-3-nitropyridine with amines (morpholine and piperidine) reveal insights into reaction kinetics and substitution preferences, which could be relevant for understanding the behavior of 3-Chloro-2-iodo-5-nitropyridine (Hamed, 1997).

Structural and Spectroscopic Analysis

  • Crystal Structure Studies : Investigations into the structures of related nitropyridines, such as 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide, through crystallography and vibrational spectroscopy, offer insights into molecular conformation and intermolecular interactions that could be applicable to 3-Chloro-2-iodo-5-nitropyridine (Ban-Oganowska et al., 2001).

NMR and ESR Studies

  • Chemical Shifts and Coupling Constants : NMR studies on substituted pyridines, including those with nitro and chloro groups, help in understanding the electronic environment and molecular dynamics, relevant for comprehending similar properties in 3-Chloro-2-iodo-5-nitropyridine (Gerig & Reinheimer, 1969).
  • Anion Radicals Analysis : ESR spectra analysis of various nitropyridine derivatives provides detailed information on electron spin resonance properties, which can be valuable for understanding the electronic characteristics of 3-Chloro-2-iodo-5-nitropyridine (Cottrell & Rieger, 1967).

Reaction Kinetics with Aryloxide Ions

  • Aryloxide Ions Reactions : Studies on the reaction kinetics of similar compounds with aryloxide ions in methanol can provide insights into the reactivity and potential applications of 3-Chloro-2-iodo-5-nitropyridine in organic synthesis (El-Bardan, 1999).

Molecular and Electronic Structure Analysis

  • Vibrational and Electronic Properties : Investigations into the vibrational and electronic properties of closely related compounds, like 2-chloro-4-nitropyridine, offer insights into molecular structure, vibrational frequencies, and electronic behavior, which are crucial for understanding the properties of 3-Chloro-2-iodo-5-nitropyridine (Velraj et al., 2015).

Safety And Hazards

3-Chloro-2-iodo-5-nitropyridine is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is harmful if swallowed and causes serious eye damage . It is recommended to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

properties

IUPAC Name

3-chloro-2-iodo-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClIN2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXUHIMBZWWQMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653218
Record name 3-Chloro-2-iodo-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-iodo-5-nitropyridine

CAS RN

488713-29-7
Record name 3-Chloro-2-iodo-5-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=488713-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-iodo-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,3dichloro-5-nitropyridine (9.75 g) and potassium iodide (29 g) in acetic acid (120 mL, degassed with nitrogen) was heated to 100° C. for 1.5 hours under nitrogen. The brown solution was cooled to room temperature and then ethyl acetate (300 mL) added. The organic phase was separated and washed with water (2×100 mL) and dilute aqueous sodium sulfite (100 mL). Evaporation of the solvent gave crystalline 3-chloro-2-iodo-5-nitro-pyridine (13.11 g).
Quantity
9.75 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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